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Fmoc-D-Glu-OAll

Cat. No.: B12367262
M. Wt: 408.4 g/mol
InChI Key: ORKKMGRINLTBPC-HXUWFJFHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Principles of Amino Acid Protection in Peptide Chemistry

Amino acids, the building blocks of peptides, possess at least two reactive functional groups: an alpha-amino group (-NH₂) and an alpha-carboxyl group (-COOH) wikipedia.orglifetein.comlibretexts.orgchemrxiv.orgthermofisher.comgenscript.com. During peptide bond formation, the carboxyl group of one amino acid reacts with the amino group of another. Without protection, these groups would readily react with themselves or other reactive sites, leading to uncontrolled polymerization or side product formation wikipedia.orgchemrxiv.orgnih.govaltabioscience.com. Furthermore, many amino acids have reactive side chains (e.g., the carboxyl group in glutamic acid or aspartic acid, the hydroxyl group in serine or threonine, the amino group in lysine) that also require temporary masking during synthesis to prevent participation in unintended reactions thermofisher.comnih.govaltabioscience.compeptide.comkarger.combiosynth.comiris-biotech.de. The strategic selection and manipulation of these protecting groups are critical for achieving high yields and purity in peptide synthesis nih.govbiosynth.com.

Evolution and Dominance of Fluorenylmethyloxycarbonyl (Fmoc) Strategy in Peptide Synthesis

Historically, peptide synthesis relied on strategies like the tert-butyloxycarbonyl (Boc) group, which is acid-labile lifetein.comlibretexts.orgiris-biotech.denih.govmasterorganicchemistry.com. The Boc strategy, pioneered by Merrifield, was foundational for solid-phase peptide synthesis (SPPS) peptide.com. However, the Boc strategy often requires strong acidic conditions (e.g., trifluoroacetic acid, TFA) for deprotection, which can sometimes lead to side reactions or degradation of sensitive peptides lifetein.comiris-biotech.denih.govnih.govrsc.org.

The development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han in the 1970s marked a significant advancement nih.govpeptide.comresearchgate.net. The Fmoc group is base-labile, typically removed by mild organic bases like piperidine (B6355638) lifetein.comlibretexts.orggenscript.comiris-biotech.deiris-biotech.demasterorganicchemistry.comresearchgate.netamericanpeptidesociety.orgcreative-peptides.comacs.org. This base-lability offers a crucial advantage: it is orthogonal to acid-labile side-chain protecting groups, such as tert-butyl (tBu) or benzyl (B1604629) (Bn) ethers and esters altabioscience.combiosynth.comiris-biotech.deiris-biotech.dewikipedia.org. The mild deprotection conditions of the Fmoc strategy are highly compatible with solid-phase synthesis, automation, and a wide range of sensitive peptide sequences and side-chain modifications, leading to its widespread adoption and dominance in modern peptide synthesis lifetein.comiris-biotech.denih.govnih.govrsc.orgresearchgate.netamericanpeptidesociety.orgcreative-peptides.comacs.orgnih.govnih.govresearchgate.net. The Fmoc strategy allows for the synthesis of complex peptides with greater efficiency and fewer side reactions compared to earlier methods lifetein.comiris-biotech.denih.govnih.govcreative-peptides.comacs.org.

Contextualizing Fmoc-D-Glu-OAll as a Key Building Block in Peptide Synthesis Research

This compound, or Fmoc-D-glutamic acid α-allyl ester, is a specialized derivative of the amino acid D-glutamic acid that plays a crucial role as a building block in contemporary peptide synthesis chemimpex.comchemimpex.comcymitquimica.comambeed.comanaspec.comsigmaaldrich.cominterchim.com. This compound features the Fmoc group protecting the alpha-amino terminus and an allyl ester protecting the gamma-carboxyl group of the glutamic acid side chain. The alpha-carboxyl group remains free for peptide bond formation chemimpex.comchemimpex.comcymitquimica.com.

The D-enantiomer of glutamic acid is incorporated to allow for the synthesis of peptides containing non-natural amino acid configurations, which can confer unique biological properties or resistance to enzymatic degradation. The presence of both the Fmoc and allyl ester protecting groups provides a powerful tool for controlled synthesis:

The Fmoc group allows for standard peptide chain elongation via base-mediated deprotection lifetein.comiris-biotech.deamericanpeptidesociety.org.

The allyl ester on the gamma-carboxyl group can be selectively removed using palladium catalysis, independent of the Fmoc group and acid-labile side-chain protecting groups nih.govgoogle.comgoogle.comajol.infonih.gov.

This dual orthogonal protection scheme makes this compound invaluable for constructing complex peptide architectures, including cyclic peptides, peptides with modified side chains, and peptidomimetics nih.govgoogle.comnih.govchemimpex.comchemimpex.com. Its utility extends to drug discovery, medicinal chemistry, and materials science, where precise control over peptide structure and functionality is paramount chemimpex.comchemimpex.comcymitquimica.com.

Data Tables

Table 1: Comparison of Fmoc and Boc Protecting Groups in Peptide Synthesis

FeatureFmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Protection Base-labile (e.g., piperidine)Acid-labile (e.g., TFA)
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)Orthogonal to base-labile side-chain protecting groups
Cleavage Conditions Mild basic conditionsStrong acidic conditions
Compatibility with SPPS High; mild conditions suitable for automation and sensitive sequences lifetein.comiris-biotech.denih.govnih.govresearchgate.netamericanpeptidesociety.orgacs.orgnih.govGenerally good, but strong acid can affect some resins or side chains lifetein.comiris-biotech.denih.gov
Side-chain Protection Compatible with acid-labile groups (e.g., tBu)Compatible with base-labile groups
Historical Context Introduced by Carpino and Han (1970s) nih.govpeptide.comWidely used since Merrifield's work (1960s) nih.govpeptide.com
Current Usage Dominant strategy in modern peptide synthesis lifetein.comiris-biotech.denih.govnih.govresearchgate.netcreative-peptides.comnih.govresearchgate.netUsed for specialist applications or specific sequence requirements iris-biotech.denih.govamericanpeptidesociety.org
Byproducts Dibenzylfulvene (can react with nucleophiles)Isobutylene (B52900), CO₂

Table 2: Orthogonal Protecting Groups for Carboxylic Acids in Peptide Synthesis

Protecting GroupCleavage MethodTypical ReagentsOrthogonal To...Notes
Allyl EsterPalladium(0) CatalysisPd(PPh₃)₄, scavenger (e.g., morpholine, DTT) peptide.comnih.govajol.infonih.govFmoc, Boc, acid-labile groups wikipedia.orgnih.govgoogle.comMild conditions, suitable for sensitive peptides; useful for on-resin cyclizations nih.govgoogle.comnih.gov. Can be sensitive to nucleophilic attack in some contexts nih.gov.
Benzyl EsterHydrogenolysis or AcidolysisH₂/Pd-C, HBr/AcOH libretexts.orgFmoc, base-labile groups altabioscience.compeptide.comwikipedia.orgCan be harsh; sensitive to catalytic hydrogenation.
tert-Butyl EsterAcidolysisTFA, HCl iris-biotech.deFmoc, base-labile groups iris-biotech.deCommon, but can be cleaved with Fmoc deprotection if conditions overlap; less resistant to nucleophilic attack than DMA esters nih.gov.

Compound Name Table

Common NameSynonyms / Abbreviations
This compoundFmoc-D-glutamic acid α-allyl ester, Fmoc-D-Glu(OAll)-OH, Fmoc-D-glutamic acid 5-allyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22NO6- B12367262 Fmoc-D-Glu-OAll

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22NO6-

Molecular Weight

408.4 g/mol

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoate

InChI

InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1

InChI Key

ORKKMGRINLTBPC-HXUWFJFHSA-M

Isomeric SMILES

C=CCOC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of Fmoc D Glu Oall

Synthetic Pathways to Fmoc-D-Glutamic Acid α-Allyl Ester

The creation of Fmoc-D-Glu-OAll hinges on the precise and sequential application of protecting groups to the D-glutamic acid scaffold. A primary synthetic challenge is the differentiation of the α- and γ-carboxyl groups. A common and effective pathway involves the use of an orthogonally protected precursor, typically N-α-Fmoc-D-glutamic acid γ-tert-butyl ester (Fmoc-D-Glu(OtBu)-OH).

A prevalent method for the final esterification step is the Mitsunobu reaction. rsc.orgnih.gov This reaction facilitates the conversion of the free α-carboxylic acid to its corresponding allyl ester with high efficiency. The reaction typically involves treating the protected glutamic acid derivative with allyl alcohol in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org The Mitsunobu reaction is widely used in peptide chemistry for its mild conditions and reliability in forming ester bonds. nih.gov

An alternative approach could involve direct esterification methods, though these often require harsher conditions that may compromise the integrity of the Fmoc protecting group. Therefore, pathways that rely on pre-protected intermediates and mild coupling reactions like the Mitsunobu are generally preferred to ensure high yield and purity of the final product.

Regioselective Esterification Techniques for Glutamic Acid Side Chain Differentiation

The ability to distinguish between the two carboxylic acid functions of glutamic acid is the cornerstone of synthesizing specifically protected derivatives like this compound. To ensure the allyl group is attached exclusively to the α-carboxyl, the γ-carboxyl must first be masked with a different, stable protecting group. nih.gov This strategy is a classic example of orthogonal protection in chemical synthesis. iris-biotech.de

A widely adopted protecting group for the γ-carboxyl of glutamic acid is the tert-butyl (tBu) ester. peptide.com The tBu group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and the conditions required for allyl esterification, but it is readily cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de

The synthesis of the key precursor, Fmoc-D-Glu(OtBu)-OH, demonstrates a sophisticated regioselective technique. One patented method involves the use of a copper(II) salt to chelate with D-glutamic acid di-tert-butyl ester. google.com This chelation complex facilitates the selective hydrolysis of the α-tert-butyl ester, leaving the γ-tert-butyl ester intact. After removal of the copper, the free α-amino group is then protected with an Fmoc group using reagents like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to yield the desired intermediate, Fmoc-D-Glu(OtBu)-OH. google.com This intermediate possesses a free α-carboxylic acid, which is now available for the specific introduction of the allyl ester.

Table 1: Orthogonal Protecting Groups in Glutamic Acid Chemistry

Functional Group Protecting Group Abbreviation Cleavage Conditions Stability
α-Amino Fluorenylmethoxycarbonyl Fmoc Base (e.g., 20% Piperidine (B6355638) in DMF) Stable to acid and Pd(0) catalysis
γ-Carboxyl tert-Butyl ester tBu Acid (e.g., Trifluoroacetic Acid, TFA) Stable to base and Pd(0) catalysis
α-Carboxyl Allyl ester OAll Pd(0) catalyst (e.g., Pd(PPh₃)₄) Stable to acid and base

Optimization of Reaction Conditions for Maximizing Yield and Purity in this compound Preparation

Achieving high yield and purity (often ≥98% by HPLC) is paramount for the utility of this compound in peptide synthesis. chemimpex.com Optimization efforts typically center on the key esterification step. When using the Mitsunobu reaction, several parameters can be adjusted.

Reagent Selection : The choice of azodicarboxylate and phosphine can influence reaction rates and yields. While DEAD and PPh₃ are common, other reagents like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and trimethylphosphine (B1194731) (PMe₃) have been used to optimize conversions, particularly for sterically hindered substrates. organic-chemistry.org

Solvent : Anhydrous tetrahydrofuran (B95107) (THF) is a frequently used solvent for the Mitsunobu reaction as it effectively dissolves the reactants and is inert under the reaction conditions. tudublin.ie

Temperature : Reactions are often initiated at low temperatures (e.g., 0 °C) during the addition of the azodicarboxylate to control the exothermic reaction, and then allowed to warm to room temperature to proceed to completion. nih.gov

Purification : Post-reaction workup and purification are critical. Byproducts of the Mitsunobu reaction, such as triphenylphosphine oxide and the reduced hydrazide, must be thoroughly removed. This is typically achieved through aqueous extraction followed by flash column chromatography.

A potential side reaction during subsequent use in peptide synthesis is glutarimide (B196013) formation, which has been observed in sequences containing Glu(Gly)-OAll. nih.gov While this is a consideration for the peptide chemist using the building block, ensuring the initial purity of this compound is the first step in mitigating such downstream issues. Purity is rigorously assessed using techniques like HPLC and NMR to confirm the absence of impurities and byproducts. nih.gov

Table 2: Example Parameters for Mitsunobu Esterification

Parameter Condition Rationale
Reactants Fmoc-D-Glu(OtBu)-OH, Allyl Alcohol Starting material and ester source
Reagents Triphenylphosphine (PPh₃), DIAD/DEAD Redox system to activate the alcohol
Solvent Anhydrous Tetrahydrofuran (THF) Aprotic solvent to facilitate reaction
Temperature 0 °C to Room Temperature Controls reaction rate and minimizes side reactions
Purification Flash Chromatography Separates product from reaction byproducts

Derivatization Strategies from Precursor D-Glutamic Acid Forms

The synthesis of this compound from the basic precursor, D-glutamic acid, is a multi-step process that exemplifies strategic chemical derivatization. The entire pathway is designed to manipulate the three functional groups of the amino acid—one amine and two carboxylic acids—in a controlled sequence.

Initial Protection of Carboxyl Groups : D-Glutamic acid is first treated to protect both carboxyl groups. A common method is esterification with isobutylene (B52900) under acidic catalysis to form the di-tert-butyl ester, Glu(OtBu)₂. google.com

Regioselective Deprotection of the α-Ester : As described previously, a method such as copper salt chelation is employed to selectively hydrolyze the α-tert-butyl ester, yielding H-D-Glu(OtBu)-OH. google.com This step is crucial as it differentiates the two carboxyl groups, making the α-position available for modification while the γ-position remains protected.

N-terminal Fmoc Protection : The free amino group of H-D-Glu(OtBu)-OH is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu, in a basic aqueous solution (e.g., sodium bicarbonate). This step attaches the temporary Fmoc protecting group required for SPPS, resulting in the key intermediate Fmoc-D-Glu(OtBu)-OH. peptide.com

α-Carboxyl Esterification : With the amine and γ-carboxyl groups now protected, the free α-carboxyl group is esterified with allyl alcohol. As detailed, the Mitsunobu reaction is an effective method for this transformation, yielding the fully protected derivative, Fmoc-D-Glu(OAll)-OtBu.

Final Deprotection of the γ-Carboxyl : To arrive at the final target compound, the γ-tert-butyl ester must be removed. This is accomplished under acidic conditions, typically using TFA. This step must be carefully controlled to avoid premature cleavage of other acid-sensitive groups if this compound were part of a larger protected fragment. However, for the synthesis of the building block itself, this step would yield this compound, where the γ-carboxyl group is now a free acid.

This stepwise derivatization ensures that each functional group is addressed in the correct order, preventing unwanted side reactions and leading to the desired orthogonally protected amino acid building block ready for use in peptide synthesis.

Orthogonal Protecting Group Strategies Employing Fmoc D Glu Oall in Complex Syntheses

Mechanistic Basis of Palladium-Catalyzed Allyl Ester Cleavage

The cleavage of allyl esters, including the γ-carboxyl of Fmoc-D-Glu-OAll, is predominantly achieved through palladium-catalyzed reactions. The mechanism typically involves a Pd(0) catalyst, which undergoes oxidative addition into the allyl-ester bond. This process generates an allylpalladium carboxylate intermediate acsgcipr.orgnih.govmdpi.com. This intermediate is highly reactive and can then undergo nucleophilic attack by an allyl scavenger, such as an amine (e.g., morpholine, N-methylaniline) or other nucleophiles, to release the free carboxylic acid and regenerate the Pd(0) catalyst acsgcipr.orgnih.govthieme-connect.comgoogle.com. Alternatively, the π-allyl cation can react with a nucleophile, leading to the liberation of the carboxylate and the formation of an allyl-substituted product acsgcipr.orgnih.gov.

Key steps in the palladium-catalyzed deallylation of esters:

Oxidative Addition: Pd(0) inserts into the allyl-ester bond, forming an allylpalladium(II) carboxylate complex acsgcipr.orgnih.govmdpi.com.

Nucleophilic Attack/Allyl Scavenging: An allyl scavenger (e.g., amine, barbituric acid derivative) attacks the π-allyl system, or the carboxylate anion is displaced acsgcipr.orgnih.govthieme-connect.comgoogle.com.

Catalyst Regeneration: The palladium catalyst is regenerated, often through reductive elimination or reaction with the scavenger, allowing the catalytic cycle to continue acsgcipr.orgnih.govmdpi.com.

Commonly employed palladium catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, often in the presence of ligands like triphenylphosphine (B44618) nih.govnih.govnih.govresearchgate.netgoogle.compeptide.com. The choice of allyl scavenger is critical for efficient deprotection and can influence selectivity. Examples include N-methylmorpholine (NMM), phenylsilane, and barbituric acid derivatives nih.govthieme-connect.comnih.govnih.govresearchgate.netresearchgate.net.

Strategic Implementation of Orthogonal Deprotection for On-Resin Side-Chain Functionalization

The ability to selectively deprotect the γ-carboxyl of this compound on the solid support is paramount for on-resin functionalization. This strategy is particularly valuable for creating complex peptide architectures, such as cyclic peptides or peptides with modified side chains.

On-resin functionalization workflow:

Peptide Assembly: The peptide chain is synthesized using Fmoc solid-phase peptide synthesis (SPPS), incorporating this compound at the desired position.

Selective Allyl Ester Deprotection: The allyl ester is cleaved using palladium catalysis while the peptide remains attached to the resin. This exposes the γ-carboxyl group nih.govnih.govpeptide.combiotage.comcem.com.

Side-Chain Functionalization: The liberated γ-carboxyl group can then be reacted with various nucleophiles or functional groups in situ on the resin. This could involve amide bond formation for lactam cyclization, esterification, or conjugation with other molecules nih.govbiotage.comthieme-connect.comresearchgate.netacs.org.

Further Synthesis/Cleavage: After side-chain functionalization, the synthesis can continue with further amino acid couplings (after Fmoc deprotection) or the peptide can be cleaved from the resin and globally deprotected.

This approach facilitates the synthesis of head-to-tail cyclic peptides, side-chain-to-side-chain lactam-bridged peptides, and glycopeptides, where precise control over functional group presentation is essential nih.govnih.govbiotage.comthieme-connect.comacs.orgresearchgate.netsigmaaldrich.com. For example, selective deprotection of the allyl ester on a glutamic acid residue allows for the formation of a lactam bridge with a nearby amine on the resin-bound peptide nih.govbiotage.com.

Challenges and Refinements in Maintaining Orthogonality with this compound

While the Fmoc/allyl ester strategy offers significant advantages, certain challenges can arise in maintaining strict orthogonality:

Palladium Catalyst Sensitivity: Palladium catalysts can be sensitive to oxygen and certain impurities, potentially requiring strict anaerobic conditions for optimal activity nih.govnih.govbiotage.com. However, recent advancements have shown that microwave heating can accelerate deprotection even under atmospheric conditions nih.govbiotage.com.

Side Reactions: In some cases, prolonged exposure to palladium catalysts or specific scavengers could lead to unintended side reactions, such as isomerization or reaction with other functional groups. Careful selection of catalysts, ligands, scavengers, and reaction conditions is crucial acsgcipr.orgorganic-chemistry.orgresearchgate.netsigmaaldrich.com. For instance, the presence of diazine in hydrazine (B178648) can lead to reduction of the allyl group's double bond, a side reaction mitigated by adding allyl alcohol sigmaaldrich.com.

Incomplete Deprotection: Incomplete removal of the allyl ester can lead to impurities in the final product. Optimization of reaction time, temperature, catalyst loading, and scavenger choice is necessary to ensure complete deprotection nih.govnih.govnih.gov.

Fmoc Group Stability: While generally stable, extreme conditions or prolonged reaction times during allyl ester deprotection could potentially affect the Fmoc group, though this is less common with standard palladium catalysis peptide.comgoogle.comresearchgate.net.

Refinements and advancements:

Microwave-Assisted Deprotection: Utilizing microwave irradiation significantly reduces reaction times and can improve efficiency, allowing for deprotection under milder conditions and potentially in open vessels nih.govnih.govbiotage.com.

Solid-Supported Reagents: The use of solid-supported palladium catalysts or scavengers (e.g., solid-supported barbituric acid) simplifies purification by allowing for easy removal of the catalyst and byproducts via filtration thieme-connect.comsci-hub.se.

Optimized Scavengers: The development of efficient allyl scavengers, such as N-methylmorpholine (NMM) or phenylsilane, has improved the rate and completeness of deprotection nih.govnih.govnih.govresearchgate.net.

By carefully controlling reaction parameters and employing modern techniques, the Fmoc/allyl ester strategy remains a robust and versatile tool for complex peptide synthesis, enabling precise on-resin functionalization and the construction of sophisticated molecular architectures.

Applications of Fmoc D Glu Oall in Sophisticated Peptide Architectures

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Fmoc-D-Glu-OAll into SPPS protocols follows the standard cycle of Fmoc-based peptide synthesis, which involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid. The allyl protecting group on the side chain of the D-glutamic acid residue is stable to the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in DMF) and the acidic conditions often used for final cleavage from the resin, providing the necessary orthogonality for on-resin manipulations. cem.de

The successful incorporation of this compound into a growing peptide chain on a solid support relies on the use of efficient coupling reagents that promote amide bond formation while minimizing side reactions. The choice of reagents and conditions is crucial for achieving high coupling yields.

Commonly employed coupling reagents in Fmoc-SPPS that are suitable for this compound include carbodiimides and phosphonium (B103445) or uronium salts. peptide.combachem.com

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is frequently used, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). cem.depeptide.com These additives act as activating agents and help to suppress racemization.

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents. peptide.comrsc.orgacs.org They are typically used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to activate the carboxylic acid of the incoming Fmoc-amino acid. bachem.comrsc.org

The coupling reactions are generally carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). uci.edupeptide.com To ensure complete coupling, a molar excess of the this compound and coupling reagents relative to the resin's functional group loading is used. The completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test, which detects free primary amines on the resin. peptide.com

Coupling Reagent/AdditiveTypical BaseCommon SolventsKey Considerations
DIC/HOBtDIPEA or NMM (optional)DMF, NMPStandard and cost-effective method. HOBt helps to reduce racemization. peptide.com
HBTU/HOBtDIPEA, NMMDMF, NMPHighly efficient and fast coupling. By-products are soluble and easily washed away. rsc.orgacs.org
HATUDIPEA, NMMDMF, NMPEven more reactive than HBTU, particularly useful for difficult couplings. peptide.comacs.org
PyBOPDIPEA, NMMDMF, NMPA phosphonium-based reagent, known for its high coupling efficiency.

Maintaining the stereochemical integrity of the chiral center of this compound during the activation and coupling steps is paramount to ensure the synthesis of the desired peptide isomer. Racemization, the conversion of a chiral molecule into its mirror image, can occur during the activation of the carboxylic acid, particularly when using strong activating agents or prolonged activation times. peptide.comnih.gov

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a resonance-stabilized and achiral form. bachem.com The presence of a base during coupling can also promote racemization by abstracting the α-proton of the activated amino acid. bachem.com

Several strategies are employed to minimize racemization during the coupling of this compound:

Use of Additives: The addition of HOBt or its aza-derivative, HOAt (1-hydroxy-7-azabenzotriazole), to the coupling mixture can effectively suppress racemization by forming active esters that are less prone to oxazolone (B7731731) formation. peptide.com

Choice of Coupling Reagent: Carbodiimide-mediated couplings, especially with the inclusion of HOBt, are generally considered to have a lower risk of racemization compared to some of the more potent uronium or phosphonium reagents when used with strong bases. nih.gov

Control of Base: The choice and amount of base used are critical. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are sometimes preferred over DIPEA to reduce the risk of racemization. bachem.com

Pre-activation Time: Minimizing the time between the activation of the this compound and its addition to the resin-bound peptide can help to reduce the extent of racemization. nih.gov

The purity of the this compound starting material is also crucial, as any enantiomeric impurities will be incorporated into the final peptide. merckmillipore.com High-quality reagents with high enantiomeric purity (≥99.8%) are essential for synthesizing stereochemically pure peptides. merckmillipore.com

While aspartimide formation is a well-known side reaction in Fmoc-SPPS involving aspartic acid residues, a similar side reaction, glutarimide (B196013) formation, can occur with glutamic acid derivatives like this compound. nih.govnih.govstackexchange.comechemi.com This intramolecular cyclization reaction is typically catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. The nucleophilic nitrogen of the peptide bond following the glutamic acid residue attacks the activated side-chain carboxyl group, leading to the formation of a six-membered glutarimide ring. nih.gov

This side reaction is problematic as it disrupts the linear peptide chain and can lead to the formation of undesired by-products. nih.gov The formation of glutarimide is found to be sequence-dependent, with sequences such as Glu-Gly being particularly susceptible, similar to the Asp-Gly sequence in aspartimide formation. nih.govnih.gov

To prevent glutarimide formation during the synthesis of peptides containing this compound, several strategies can be implemented:

Incorporation of Sterically Hindered Residues: Placing a sterically bulky amino acid immediately after the glutamic acid residue can significantly inhibit glutarimide formation. The steric hindrance from the side chain of the subsequent amino acid physically blocks the peptide backbone nitrogen from attacking the glutamic acid side chain. For instance, incorporating a Lys(Boc) residue adjacent to the Glu(OAll) has been shown to prevent this side reaction. nih.govnih.gov

Modification of Deprotection Conditions: While less common for glutamic acid compared to aspartic acid, using milder bases or modified deprotection cocktails for Fmoc removal can sometimes reduce the incidence of imide formation.

Side ReactionCausative FactorsPreventative MeasuresReference
Glutarimide FormationBase-catalyzed intramolecular cyclization, particularly in Glu-Gly sequences.Incorporation of a sterically hindered amino acid (e.g., Lys(Boc)) following the glutamic acid residue. nih.govnih.gov

Fabrication of Cyclic Peptides and Peptide Macrocycles

The orthogonal nature of the allyl protecting group in this compound makes it an invaluable tool for the synthesis of cyclic peptides and peptide macrocycles. The allyl group can be selectively removed on the solid support in the presence of other protecting groups, unmasking a carboxylic acid side chain that can then be used for intramolecular cyclization. researchgate.net

The deprotection of the allyl ester is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane. nih.govnih.gov This cleavage is performed on the fully assembled and N-terminally protected linear peptide still attached to the resin.

Once the γ-carboxyl group of the D-glutamic acid residue is deprotected, it can be coupled with a free amino group elsewhere in the peptide sequence to form a lactam bridge. This intramolecular cyclization can be performed on-resin, which often leads to higher yields and fewer side products compared to solution-phase cyclization due to the pseudo-dilution effect of the solid support. nih.gov

The free amino group for the cyclization can be the N-terminal α-amine (for head-to-side-chain cyclization) or the side-chain amine of another amino acid, such as lysine (B10760008) or ornithine (for side-chain-to-side-chain cyclization). nih.gov The coupling reaction for the cyclization step typically employs the same types of reagents used for linear peptide synthesis, such as HATU, HBTU, or PyBOP, with a suitable base. google.comnih.gov

The use of this compound allows for precise control over the point of cyclization, enabling the synthesis of a wide variety of cyclic peptide structures with defined stereochemistry at the glutamic acid position.

This compound is also instrumental in the design and synthesis of more complex peptide architectures like head-to-tail cyclic peptides and branched peptide conjugates.

For head-to-tail cyclization , the peptide is assembled on a resin that allows for the cleavage of the fully protected peptide. The C-terminal carboxyl group and the N-terminal amino group are then deprotected, and the cyclization is performed in solution. Alternatively, an on-resin head-to-tail cyclization can be achieved by attaching the peptide to the resin via the side chain of an amino acid like glutamic acid. In this strategy, after the linear peptide is synthesized, the C-terminal protecting group and the N-terminal Fmoc group are selectively removed, and the cyclization is carried out on the resin. The use of an allyl ester at the C-terminus, derived from a glutamic acid linker, facilitates this process. researchgate.netbiotage.com

For the synthesis of branched peptides , the deprotected γ-carboxyl group of the D-glutamic acid residue can serve as an attachment point for another peptide chain or a different molecule. After the main peptide chain is synthesized, the allyl group is removed, and a second peptide chain can be assembled on the glutamic acid side chain, creating a branched structure. cem.denih.gov This approach allows for the creation of multivalent peptide constructs, which can have enhanced biological activities.

Development of Peptidomimetics and Non-Canonical Peptide Structures

Peptidomimetics are molecules designed to replicate the function of natural peptides but with improved pharmacological properties, such as enhanced stability or bioavailability. researchgate.net The incorporation of non-canonical amino acids, like D-glutamic acid, is a cornerstone of peptidomimetic design. This compound is a key reagent in this field, allowing for the precise insertion of a D-enantiomer of glutamic acid into a peptide sequence during Fmoc-based SPPS. eurpepsoc.comnih.gov

A significant drawback of natural L-amino acid-based peptide therapeutics is their rapid degradation by proteases in the body. nih.gov Introducing D-amino acids into a peptide sequence is a widely adopted strategy to overcome this limitation. peptide.com Proteolytic enzymes are stereospecific and primarily recognize L-amino acid residues, rendering peptides containing D-amino acids less susceptible to enzymatic breakdown. nih.govpeptide.com

Table 1: Advantages of D-Amino Acid Incorporation via this compound
AdvantageMechanismSignificance in Drug Design
Increased Proteolytic StabilityD-amino acid residues are not recognized by most endogenous proteases, which are specific to L-amino acids. peptide.comLonger plasma half-life, improved pharmacokinetic profile.
Enhanced BioactivityThe altered conformation can lead to a better fit with the target receptor or modify protein-protein interactions.Improved therapeutic efficacy and potency.
Reduced ImmunogenicityChanges in peptide structure can prevent recognition by the immune system, reducing the risk of an adverse immune response. nih.govSafer for therapeutic applications.

The biological function of a peptide is intrinsically linked to its three-dimensional shape. iris-biotech.de By introducing specific structural modifications, chemists can lock a peptide into a particular conformation that favors receptor binding, leading to higher affinity and selectivity. iris-biotech.de this compound is a valuable tool for imposing such conformational constraints.

The incorporation of a D-amino acid can disrupt or stabilize secondary structures like α-helices and β-sheets, inducing specific turns or kinks in the peptide backbone. This directs the spatial orientation of critical side chains, effectively creating a more rigid and pre-organized structure for receptor interaction.

Furthermore, the orthogonal protecting groups of this compound—the base-labile Fmoc group and the palladium-labile allyl (All) ester—are central to creating cyclic peptides. peptide.com The allyl group on the α-carboxyl can be selectively removed on-resin without disturbing other acid-labile side-chain protecting groups (like tBu) or the peptide-resin linkage. nih.gov This allows for on-resin cyclization by forming a lactam bridge between the deprotected carboxyl group and a side-chain amine or the N-terminus, resulting in a conformationally rigid macrocycle. peptide.comnih.gov

Table 2: Strategies for Conformational Constraint Using this compound
StrategyDescriptionOutcome
Backbone RigidityIntroducing a D-amino acid alters the typical peptide backbone dihedral angles, inducing turns or stabilizing specific secondary structures.Pre-organizes the peptide for receptor binding, reducing the entropic penalty upon binding.
On-Resin MacrocyclizationThe allyl ester is selectively cleaved using a palladium catalyst, and the freed carboxylic acid is coupled to an amine elsewhere in the peptide sequence. nih.govpeptide.comCreates highly constrained cyclic peptides with enhanced stability and receptor selectivity.
Side-Chain BranchingThe deprotected α-carboxyl group can be used as an attachment point for another peptide chain or molecule, creating branched structures. Allows for the synthesis of complex architectures with multiple functionalities.

Contribution to the Total Synthesis of Complex Natural Products

Many natural products, particularly those derived from microorganisms, possess complex structures that include D-amino acids and macrocyclic features. nih.govpeptide.com The total synthesis of these molecules presents a significant challenge, requiring precise stereochemical control and sophisticated, orthogonal protecting group strategies.

This compound is an ideal building block for such endeavors. Its pre-defined D-stereocenter ensures the correct chirality is installed in the target molecule. The orthogonal nature of the Fmoc and allyl protecting groups provides the synthetic flexibility needed to perform selective deprotections and subsequent chemical modifications at different stages of a complex synthesis. This is particularly crucial for constructing macrocyclic natural products or those with intricate side-chain modifications, where multiple reactive sites must be addressed independently.

Stereochemical Implications and Control in Fmoc D Glu Oall Utilization

Rationale for Incorporating D-Glutamic Acid in Peptide Research

The inclusion of D-amino acids, including D-glutamic acid, in peptide sequences offers several key advantages in research and therapeutic development. Primarily, D-amino acids confer increased resistance to enzymatic degradation by proteases, which are typically designed to cleave L-amino acid peptide bonds. This enhanced stability can significantly prolong the half-life of peptides in biological systems, making them more suitable for therapeutic applications lifetein.combiopharmaspec.comcdnsciencepub.comformulationbio.comlifetein.comnih.gov. For instance, peptides incorporating D-amino acids at their termini have shown increased stability in serum and lysosomal preparations compared to their L-counterparts lifetein.comnih.gov.

Beyond stability, D-amino acids can also influence peptide conformation and biological activity. They can alter binding affinities to targets, potentially leading to increased specificity or novel interactions lifetein.comlifetein.comfrontiersin.orgmdpi.com. In some cases, the presence of D-amino acids is crucial for receptor recognition, as seen with dermorphin, where a D-Ala residue is essential for binding to opioid receptors mdpi.com. Furthermore, D-amino acids can contribute to structural rigidity, which may prevent enzymatic attack and improve binding affinity lifetein.com. The incorporation of D-glutamic acid, specifically, can be part of strategies to create peptidomimetics with improved stability and enhanced biological activity wjarr.com.

Methodologies for Assessing and Maintaining Optical Purity of Fmoc-D-Glu-OAll

Ensuring the optical purity of this compound is critical for its successful application in peptide synthesis, as even small amounts of the L-enantiomer can affect the final peptide's structure and function. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is a primary analytical technique for assessing enantiomeric purity phenomenex.comnih.govresearchgate.netresearchgate.net. Chiral stationary phases (CSPs) are employed to separate enantiomers, allowing for the quantification of enantiomeric excess (ee) phenomenex.comresearchgate.netresearchgate.net. For example, polysaccharide-based CSPs have been shown to effectively separate various Fmoc-protected amino acids phenomenex.com.

Other analytical methods that can be used include nuclear magnetic resonance (NMR) spectroscopy, which can provide stereochemical information, and mass spectrometry (MS) for identity confirmation nih.govsigmaaldrich.comtorvergata.it. Optical rotation measurements, typically performed using a polarimeter, also serve as a standard method to determine the enantiomeric purity of chiral compounds like this compound sigmaaldrich.comchemimpex.comvwr.comavantorsciences.comsigmaaldrich.com. For instance, Sigma-Aldrich lists the optical rotation for this compound as [α]25/D: -19.0 to -16.0 ° (c=1 in DMF) sigmaaldrich.com, and VWR specifies [α]20/D -15.0 to -19.0 deg (C=1, DMF) vwr.com, indicating a specific rotation characteristic of the D-enantiomer. Maintaining optical purity during synthesis and storage involves careful handling to prevent racemization, which can occur under certain chemical conditions frontiersin.org.

Influence of D-Stereochemistry on Peptide Foldamer Formation and Conformational Studies

In the context of foldamers, which are non-natural polymers that mimic the folding of proteins, D-amino acids offer a powerful tool for controlling secondary structure. Alternating D- and L-amino acids in a sequence can lead to unique helical structures or self-assembled nanostructures like nanotubes mdpi.comcore.ac.ukacs.org. For instance, cyclic peptides with alternating D- and L-amino acids have been shown to self-assemble into nanotubes through hydrogen bonding core.ac.ukacs.org. The specific stereochemical patterning, including the placement of D-amino acids, is critical for dictating the final conformation and self-assembly behavior of these foldamers scispace.comrsc.orgnih.gov. The presence of D-amino acids can also induce faster kinetics and increase the aggregation tendency, leading to more stable and rigid hydrogels mdpi.com.

Analytical Methodologies for Characterization of Fmoc D Glu Oall and Derived Peptides

Chromatographic Techniques for Monitoring Reaction Progress and Product Purity

Chromatography is indispensable in peptide synthesis for assessing the purity of starting materials like Fmoc-D-Glu-OAll and for monitoring the efficiency of coupling and deprotection steps. thieme.de High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary tools employed for these purposes. merckmillipore.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-amino acids, including this compound. nih.govsigmaaldrich.com Commercial suppliers often guarantee a purity of ≥98% or ≥99% as determined by HPLC. sigmaaldrich.com This technique is crucial for identifying and quantifying potential impurities that can arise during the synthesis of the building block, such as dipeptides or species lacking side-chain protection. merckmillipore.comnih.gov The presence of even minor impurities, like acetic acid which is invisible to standard RP-HPLC, can lead to chain termination during solid-phase peptide synthesis (SPPS). merckmillipore.comnih.gov

During SPPS, RP-HPLC is used to analyze crude peptide products after cleavage from the resin. The resulting chromatogram provides a purity profile, allowing for the optimization of synthesis and purification protocols.

Chiral HPLC: To ensure the stereochemical integrity of this compound, chiral HPLC is employed. Standard HPLC columns cannot distinguish between D- and L-enantiomers. merckmillipore.com Given that the biological activity of peptides is highly dependent on their stereochemistry, confirming the high enantiomeric purity (typically >99.8%) of the D-glutamic acid derivative is critical. phenomenex.com Polysaccharide-based chiral stationary phases are often effective for the enantioseparation of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for monitoring the progress of reactions in real-time. thieme.de For instance, during the coupling of this compound to a resin-bound peptide, a small sample of the resin can be taken, the Fmoc group cleaved, and the free amine detected using a stain like ninhydrin (B49086). luxembourg-bio.com A positive ninhydrin test (indicated by a blue/purple color) signifies the presence of unreacted free amines, suggesting an incomplete coupling reaction. luxembourg-bio.com Conversely, a negative test indicates the successful completion of the coupling step. While less quantitative than HPLC, TLC is a simple and effective method for making crucial decisions during the iterative cycles of SPPS. thieme.demerckmillipore.com

TechniqueApplication in this compound ContextKey Parameters & Typical Findings
Reversed-Phase HPLC (RP-HPLC) Purity assessment of the this compound building block. Analysis of crude and purified peptides containing the D-Glu-OAll residue.Column: C18 silica. Mobile Phase: Gradient of acetonitrile/water with an additive like trifluoroacetic acid (TFA). Detection: UV at 220 nm or 254 nm. Finding: A single major peak indicates high purity (e.g., >99%). sigmaaldrich.com
Chiral HPLC Determination of enantiomeric purity of this compound.Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2). phenomenex.comMobile Phase: Isocratic mixture (e.g., 0.1% TFA in acetonitrile/water). phenomenex.comFinding: Separation of D- and L-enantiomers, allowing for quantification of enantiomeric excess (ee), typically requiring ≥99.8%. phenomenex.com
Thin-Layer Chromatography (TLC) Monitoring coupling/deprotection reactions in SPPS.Stationary Phase: Silica gel plate. Mobile Phase: Solvent system appropriate for the compounds being separated (e.g., chloroform/methanol). researchgate.netVisualization: UV light (for Fmoc group) or chemical stain (e.g., ninhydrin for free amines). luxembourg-bio.com

Spectroscopic Methods for Structural Confirmation of Protecting Group Integrity

Spectroscopic techniques are vital for confirming the chemical structure of this compound and ensuring that the N-terminal Fmoc and side-chain allyl (All) protecting groups are intact and correctly installed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, ¹H NMR is used to verify the presence of all key components:

Fmoc Group: Characteristic aromatic proton signals appear in the range of δ 7.3-7.8 ppm. rsc.org The methylene (B1212753) and methine protons of the fluorenyl system also have distinct signals. rsc.org

D-Glutamic Acid Backbone: The α-proton and the β- and γ-protons of the glutamic acid residue show specific chemical shifts and coupling patterns.

Allyl (OAll) Ester: The protons of the allyl group exhibit characteristic signals, including the vinyl protons (δ ~5.2-5.9 ppm) and the methylene protons adjacent to the ester oxygen (δ ~4.6 ppm).

The integrity of the protecting groups can be confirmed by the presence of all expected signals in the correct integration ratios.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. Techniques like Electrospray Ionization (ESI) are commonly used. The experimentally determined molecular weight of this compound (409.43 g/mol ) must match the calculated theoretical mass. chemscene.comadvancedchemtech.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would typically show:

N-H Stretching: A band around 3330 cm⁻¹ from the carbamate (B1207046) N-H group. rsc.org

C=O Stretching: Strong absorption bands for the carbamate carbonyl (~1700 cm⁻¹) and the two ester carbonyls. rsc.org

C=C Stretching: A band corresponding to the alkene of the allyl group.

TechniquePurposeCharacteristic Data for this compound
¹H NMR Structural elucidation and confirmation of protecting group presence.Fmoc protons: δ 7.3-7.8 ppm (aromatic). Allyl protons: δ 5.2-5.9 ppm (vinyl), ~4.6 ppm (-O-CH₂-).
Mass Spectrometry (ESI-MS) Confirmation of molecular weight and identity.Calculated M.W.: 409.43 g/mol . chemscene.comadvancedchemtech.comObserved Ion: [M+H]⁺ at m/z 410.4 or [M+Na]⁺ at m/z 432.4.
FTIR Spectroscopy Identification of key functional groups.Key Bands (cm⁻¹): ~3330 (N-H), ~1700 (C=O, carbamate and ester), ~1530 (C=C, aromatic). rsc.org

Advanced Techniques for Verifying Peptide Sequence and Post-Synthetic Modifications

After a peptide has been synthesized using this compound, advanced analytical methods are required to confirm its primary sequence and verify that any intended post-synthetic modifications have occurred correctly.

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is the most powerful technique for modern peptide sequencing. acs.org The purified peptide is ionized, and a specific precursor ion (the molecular ion of the peptide) is selected. This ion is then fragmented through methods like Collision-Induced Dissociation (CID), producing a series of fragment ions. The mass differences between consecutive fragment ions (typically b- and y-ions) correspond to the masses of individual amino acid residues, allowing the peptide sequence to be read directly from the spectrum. acs.org This method unambiguously confirms the incorporation of the D-glutamic acid residue at the correct position within the peptide chain.

Edman Degradation: While largely superseded by MS/MS for routine high-throughput sequencing, Edman degradation remains a valuable orthogonal technique for N-terminal sequence analysis. It involves the sequential cleavage and identification of N-terminal amino acid residues. This method can be used to confirm the initial sequence of a peptide synthesized with this compound, although it is not suitable for analyzing peptides with a blocked N-terminus.

Analysis of Post-Synthetic Modifications: this compound is specifically designed for post-synthetic modifications, such as on-resin cyclization or branching, following the selective deprotection of the allyl ester. Mass spectrometry is the primary tool for verifying these modifications. For example, the successful removal of the allyl group (C₃H₄, 40.03 Da) and subsequent formation of a lactam ring would result in a specific mass shift in the peptide's molecular weight (a decrease of 40.03 Da for deallylation and a further loss of 18.01 Da for water during lactamization) that can be precisely measured by MS. This confirms the successful execution of the desired chemical transformation.

TechniquePrimary ApplicationInformation ObtainedStrengths & Limitations
Tandem MS (MS/MS) Peptide sequencing and PTM analysis.Complete or partial amino acid sequence; mass and location of modifications.Strengths: High sensitivity, speed, and accuracy; can analyze complex mixtures. acs.orgLimitations: Cannot easily distinguish between isomeric residues (e.g., Leu/Ile) without specialized fragmentation methods.
Edman Degradation N-terminal peptide sequencing.Stepwise identification of amino acids from the N-terminus.Strengths: Unambiguous identification of N-terminal residues. Limitations: Ineffective on N-terminally blocked peptides; slower and less sensitive than MS.
High-Resolution MS Verification of post-synthetic modifications.Precise mass measurement to confirm elemental composition changes (e.g., removal of allyl group).Strengths: Extremely high mass accuracy confirms chemical transformations. Limitations: Provides no direct sequence or structural information.

Emerging Research Avenues and Future Perspectives

Expanding the Chemical Space of D-Amino Acid Incorporations in Peptide Libraries

The incorporation of non-natural amino acids, particularly D-isomers, is a powerful strategy in drug discovery and peptide engineering. americanpharmaceuticalreview.com Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. Introducing D-amino acids, such as the D-glutamic acid core of Fmoc-D-Glu-OAll, can dramatically increase a peptide's stability and metabolic half-life. nih.govformulationbio.comresearchgate.net

The use of D-amino acids imposes specific conformational constraints on the peptide backbone, which can be exploited to design peptides with well-defined three-dimensional structures. researchgate.net This structural control is critical for optimizing binding affinity and selectivity to biological targets. Building blocks like this compound are instrumental in expanding the chemical diversity of peptide libraries. americanpharmaceuticalreview.com These libraries, which contain large numbers of different peptide sequences, are screened to identify lead compounds for drug development. americanpharmaceuticalreview.com By systematically incorporating D-amino acids, researchers can access a vast new chemical space, creating novel peptide architectures that would be inaccessible with only the 20 proteinogenic L-amino acids. nih.govresearchgate.net This expansion significantly increases the probability of discovering peptides with enhanced potency, stability, and therapeutic efficacy. nih.gov

Advancements in Automated Synthesis Platforms Utilizing this compound

The evolution of automated peptide synthesizers has revolutionized the field, enabling the rapid and efficient production of complex peptides that were once challenging to access. americanpeptidesociety.orgnih.gov Modern synthesizers, particularly those utilizing microwave energy, can significantly accelerate coupling and deprotection steps in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). cem.de These platforms offer high reproducibility and allow for the synthesis of multiple peptides in parallel, which is essential for creating the large libraries needed for drug screening. americanpeptidesociety.orgpeptide.com

The unique properties of this compound are particularly well-suited for advanced automated synthesis protocols. cem.de Automated platforms can be programmed to perform the selective, on-resin deprotection of the allyl group, followed by subsequent modification of the newly exposed carboxyl group. cem.de This allows for the automated synthesis of branched or cyclic peptides without manual intervention. cem.de For example, the Liberty Blue™ automated microwave peptide synthesizer has been used to demonstrate the efficient orthogonal deprotection of Glu(OAllyl) and subsequent on-resin lactamization to create stapled peptides. cem.de The integration of such sophisticated chemical steps into automated workflows streamlines the production of highly constrained and functionalized peptides, making these complex molecules more accessible for research and development. cem.deacs.org

Synthesis StepTypical Reagents (Fmoc-SPPS)Automation Advantage
Fmoc Deprotection20% Piperidine (B6355638) in DMFPrecise, repeatable cycles; reduced side reactions (e.g., aspartimide formation) with optimized protocols. americanpeptidesociety.orgpeptide.com
Amino Acid CouplingFmoc-AA-OH, DIC, OxymaAccelerated reaction times (especially with microwave heating); high coupling efficiency. cem.deamericanpeptidesociety.org
Allyl DeprotectionPd(PPh₃)₄, Phenylsilane in DCMEnables on-resin orthogonal modification without manual intervention. cem.de
On-Resin Cyclization/BranchingPyBOP, HOBt, DIEAAutomated synthesis of complex architectures like stapled or branched peptides. cem.denih.gov
Cleavage from ResinTFA-based cocktailsStandardized, high-throughput cleavage. cem.de

This table outlines key steps in automated SPPS and the advantages of using building blocks like this compound within these advanced workflows.

Interdisciplinary Applications in Chemical Biology and Material Science Research

The versatility of this compound extends its utility beyond traditional peptide chemistry into the interdisciplinary fields of chemical biology and material science. The ability to introduce a D-amino acid with an orthogonally protected side chain provides a unique handle for constructing novel molecular probes, drug delivery systems, and advanced biomaterials.

In chemical biology, peptides synthesized with this compound can be used to probe complex biological processes. For example, cyclic RGD peptides, which are potent ligands for integrin receptors, can be synthesized using this building block. nih.gov The glutamic acid side chain can serve as an attachment point for fluorescent dyes, imaging agents, or drug payloads, creating targeted therapeutics and diagnostics for applications like tumor imaging. cem.denih.gov

In material science, the controlled architecture of peptides allows for the design of self-assembling nanomaterials. Peptides containing this compound can be functionalized post-synthesis by modifying the side-chain carboxyl group. This allows for the attachment of polymers or other moieties that can direct the self-assembly of the peptides into well-ordered structures like nanofibers or hydrogels. These materials have potential applications in tissue engineering, surface modification, and regenerative medicine. nih.gov The incorporation of protease-resistant D-amino acids ensures the longevity and stability of these materials in biological environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.